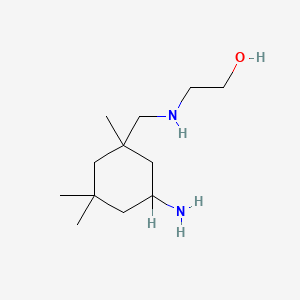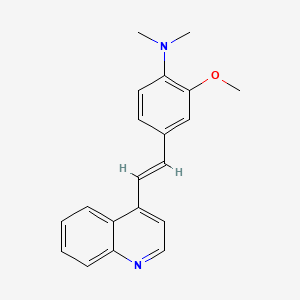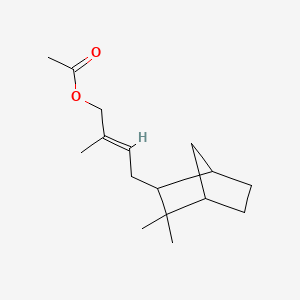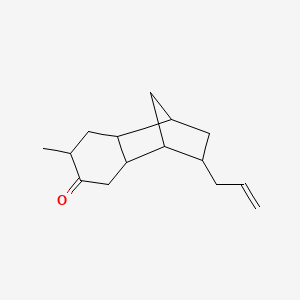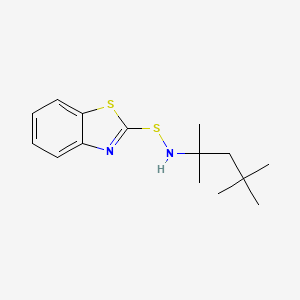
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by its unique molecular structure, which includes a benzothiazole ring and a sulphenamide group attached to a tetramethylbutyl chain. This compound is often used as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide typically involves the reaction of benzothiazole-2-sulfenyl chloride with N-(1,1,3,3-tetramethylbutyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphenamide group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of high-performance rubber materials used in automotive and aerospace industries.
作用機序
The mechanism of action of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide involves its interaction with rubber polymers during the vulcanization process. The compound acts as an accelerator, facilitating the cross-linking of polymer chains through the formation of sulfur bridges. This results in enhanced mechanical properties such as elasticity, strength, and durability.
類似化合物との比較
Similar Compounds
N-Cyclohexylbenzothiazole-2-sulphenamide: Another accelerator used in rubber vulcanization, but with different reactivity and performance characteristics.
N-Tert-butylbenzothiazole-2-sulphenamide: Similar in structure but with a tert-butyl group instead of a tetramethylbutyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly effective as an accelerator in the vulcanization process, offering advantages such as faster curing times and improved mechanical properties of the final rubber products.
特性
CAS番号 |
36930-73-1 |
|---|---|
分子式 |
C15H22N2S2 |
分子量 |
294.5 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-ylsulfanyl)-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3 |
InChIキー |
XKIDASBNXGXGLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
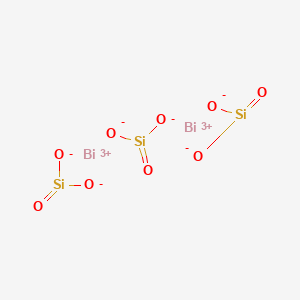
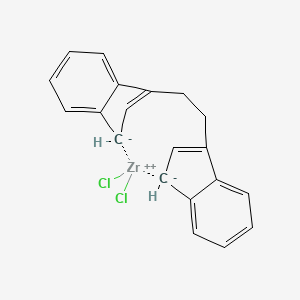
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
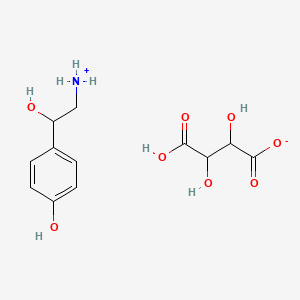
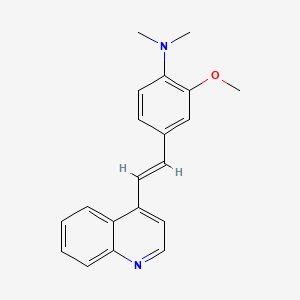
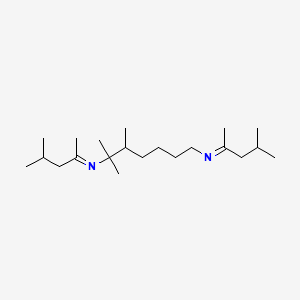
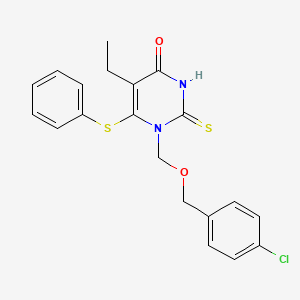
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)

